6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with appropriate sulfonamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which plays a crucial role in bacterial protein synthesis . By binding to the active site of the enzyme, the compound disrupts its function, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6,8-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares a similar chromene core but differs in its sulfur-containing thioxo group.
4-hydroxy-2-quinolone derivatives: These compounds have a similar quinolone structure and exhibit comparable biological activities.
Uniqueness
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core with a pyrimidinylsulfamoyl group. This structural feature enhances its binding affinity to specific molecular targets, making it a potent candidate for drug development .
Properties
Molecular Formula |
C22H18N4O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5S/c1-13-10-14(2)20-17(11-13)18(27)12-19(31-20)21(28)25-15-4-6-16(7-5-15)32(29,30)26-22-23-8-3-9-24-22/h3-12H,1-2H3,(H,25,28)(H,23,24,26) |
InChI Key |
XHNHKYYTAHVIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C |
Origin of Product |
United States |
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